molecular formula C18H19NO5 B2368798 2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 565165-48-2

2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2368798
CAS No.: 565165-48-2
M. Wt: 329.352
InChI Key: IJIMDVKRBADQJF-UHFFFAOYSA-N
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Description

2-(4-Acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is an acetamide derivative featuring a 4-acetylphenoxy moiety linked to an N-(3,5-dimethoxyphenyl) group. This structure combines electron-donating methoxy groups with an electron-withdrawing acetyl group, creating a unique electronic profile that may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-12(20)13-4-6-15(7-5-13)24-11-18(21)19-14-8-16(22-2)10-17(9-14)23-3/h4-10H,11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIMDVKRBADQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide typically involves the reaction of 4-acetylphenol with 3,5-dimethoxyaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The phenoxy and dimethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of substituted phenoxy and dimethoxy derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis
This compound serves as a crucial building block in organic chemistry. It is utilized in the synthesis of various derivatives and analogs that can exhibit different chemical properties and biological activities. The synthesis typically involves the reaction of 4-acetylphenol with 3,5-dimethoxyaniline under reflux conditions, often using acetic anhydride as a reagent.

Reagent in Chemical Reactions
In addition to its role as a building block, it acts as a reagent in numerous chemical reactions. It can undergo oxidation to form quinones or reduction to yield alcohols. Substitution reactions can also occur, allowing for the modification of the phenoxy and dimethoxy groups.

Biological Research Applications

Antimicrobial Properties
Recent studies have indicated that compounds with structural similarities to 2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide exhibit significant antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .

Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that it may selectively inhibit the growth of certain cancer cell lines while sparing normal cells. For instance, compounds related to this structure have demonstrated growth inhibition percentages exceeding 75% against various cancer lines .

Medicinal Applications

Drug Development
The unique structural features of this compound make it a candidate for drug development. Its interactions with specific molecular targets suggest potential therapeutic applications in treating diseases like cancer and infections. Ongoing pharmacological studies aim to elucidate its mechanisms of action and efficacy in clinical settings.

Industrial Applications

Production of Specialty Chemicals
In industrial contexts, this compound is utilized in the production of specialty chemicals. Its unique properties allow for the development of materials with tailored characteristics for specific applications. The efficiency of its synthesis can be enhanced through modern techniques such as continuous flow reactors.

Case Studies

  • Anticancer Study on Derivatives : A study published in ACS Omega demonstrated that certain derivatives of similar compounds exhibited significant growth inhibition against multiple cancer cell lines (e.g., SNB-19, OVCAR-8) with PGIs ranging from 67% to 86% .
  • Antimicrobial Efficacy Evaluation : Research highlighted the antimicrobial effects of related compounds against common bacterial strains, emphasizing the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Analogues (Radiotherapy Sensitizers)

Compounds 19h, 19i, 19j, and 19k from share the acetamide core but differ in substituents:

  • Substituents : Halogens (Br, I, Cl) on the phenyl ring or N-aryl group.
  • Key Data :
Compound Molecular Formula Yield (%) Key Substituents HRMS (m/z) [M+H]+
19h C₁₈H₁₇Br₂NO₄ 89.5 3,5-dibromophenyl 426.0102
19i C₁₈H₁₈INO₄ 31.8 4-iodophenyl 471.9584
19j C₁₈H₁₇BrClNO₄ 58.2 3-Br-5-Cl-phenyl 435.9653
19k C₁₈H₁₈BrNO₄ 72.4 2-bromophenyl 384.0356

Key Findings :

  • Bromine and iodine substituents (e.g., 19h, 19i) exhibit higher yields in synthesis compared to mixed halogens (19j), suggesting steric or electronic effects on reaction efficiency .

Unsaturated Chain Analogues

(E)-N-(3,5-Dimethoxyphenyl)-N-(5-oxopent-3-en-1-yl)acetamide () features a conjugated enone system:

  • Synthesis : Grubbs 2nd Generation catalyst enabled an 80% yield via olefin metathesis, highlighting the role of transition-metal catalysts in constructing complex acetamide derivatives .

Dichloro-Substituted Acetamides (Crystallographic Insights)

2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide () demonstrates:

  • Hydrogen Bonding : N–H⋯O and C–H⋯O interactions form infinite chains in the crystal lattice, enhancing thermal stability .
  • Bond Parameters : Similar bond lengths (C–C: mean σ = 0.005 Å) to other acetanilides, indicating consistent electronic delocalization .

Sulfur-Containing Analogues (Benzofuropyrimidinyl Derivatives)

N-(3,5-Dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide ():

  • Molecular Formula : C₂₅H₂₇N₃O₆S (MW = 497.56 g/mol).
  • Implications: The sulfur atom may enhance binding to metal ions or enzymes, diverging from the acetylphenoxy group’s electronic effects .

Structural and Functional Implications

  • Electronic Effects : Methoxy groups (electron-donating) vs. acetyl/halogen (electron-withdrawing) substituents modulate charge distribution, affecting reactivity and intermolecular interactions.
  • Hydrogen Bonding : Critical for crystal packing () and solubility; halogenated analogues may exhibit stronger van der Waals interactions .
  • Synthetic Accessibility : Yields vary significantly with substituents (e.g., 31.8% for 19i vs. 89.5% for 19h), emphasizing the impact of steric hindrance and electronic factors .

Biological Activity

2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The compound is synthesized through a multi-step reaction involving the acylation of phenolic compounds followed by amide bond formation. The synthetic pathway typically includes:

  • Formation of the acetylphenoxy moiety : This involves reacting 4-acetylphenol with an appropriate phenolic compound.
  • Amidation : The resulting product is then reacted with 3,5-dimethoxyaniline to form the final acetamide structure.

Neuroprotective Effects

Recent studies have indicated that this compound exhibits significant inhibition of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. BChE activity increases in the advanced stages of Alzheimer's, making inhibitors of this enzyme potential therapeutic agents.

  • Inhibition Studies : In vitro assays demonstrated that this compound showed a notable reduction in BChE activity, suggesting its potential as a therapeutic agent for Alzheimer's disease treatment .

Antioxidant Activity

The antioxidant properties of the compound were evaluated using the DPPH radical scavenging method. Results indicated that it possesses substantial antioxidant capabilities, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

  • DPPH Scavenging Activity : The compound's ability to scavenge DPPH radicals was comparable to established antioxidants like ascorbic acid, highlighting its potential application in preventing oxidative damage associated with neurodegenerative diseases .

Anticancer Activity

The anticancer properties of this compound were assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects on both cell lines, with IC50 values indicating effective inhibition of cell proliferation. Notably, it was more cytotoxic against U-87 cells compared to MDA-MB-231 cells .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : By inhibiting BChE, the compound potentially increases acetylcholine levels in the brain, which can improve cognitive functions impaired in Alzheimer's disease.
  • Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through pathways involving caspases and modulation of Bcl-2 family proteins. This suggests that it could be a candidate for further development as an anticancer agent .

Case Studies

Several case studies have highlighted the effectiveness of similar acetamide compounds in clinical settings:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds structurally related to this compound have shown promise in improving cognitive deficits and reducing amyloid plaque deposition.
  • Cancer Treatments : Clinical trials involving related compounds have demonstrated improved outcomes in patients with specific cancer types when used as adjunct therapies alongside standard treatments.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with acetylation of 4-hydroxyphenyl derivatives followed by nucleophilic substitution or coupling with N-(3,5-dimethoxyphenyl)acetamide precursors. Key steps include:

  • Coupling Reagents : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling or EDCI/HOBt for amide bond formation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres to prevent oxidation of methoxy groups .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (yields: 70–89%) .

Q. Characterization :

  • ¹H/¹³C NMR : Confirm regiochemistry of acetylphenoxy and dimethoxyphenyl groups. For example, singlet peaks for methoxy protons (~δ 3.8 ppm) and acetyl protons (~δ 2.6 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₂₀NO₅: 354.1443; observed: 354.1445) .

Q. How can structural stability under varying experimental conditions be assessed?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates robustness for in vitro assays) .
  • Light/Moisture Sensitivity : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (<5% degradation acceptable) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

Methodological Answer: Contradictions often arise from substituent-dependent interactions. To address this:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 3,5-dimethoxy with halogenated groups) and compare IC₅₀ values.
    • Example: Analogues with bromine substituents show enhanced anticancer activity (IC₅₀: 1.2 µM vs. 8.5 µM for methoxy) but reduced antimicrobial effects .
  • Target-Specific Assays : Use kinase profiling or bacterial efflux pump inhibition assays to isolate mechanisms .

Table 1 : Comparative Bioactivity of Analogues

SubstituentAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
3,5-Dimethoxy8.564
3,5-Dibromo1.2>128
4-Nitro12.332

Q. What experimental designs are recommended for probing enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Studies : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive).
    • Example: Lineweaver-Burk analysis revealed non-competitive inhibition of topoisomerase II (Ki: 0.8 µM) .
  • Docking Simulations : Employ AutoDock Vina to model interactions with catalytic pockets (e.g., hydrogen bonding with Ser148 of COX-2) .

Q. How to address discrepancies in crystallographic data vs. computational models?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Resolve ambiguities in bond lengths/angles (e.g., C=O bond: 1.21 Å experimentally vs. 1.23 Å computationally) .
  • DFT Optimization : Use B3LYP/6-311+G(d,p) basis sets to refine computational models and validate against experimental data .

Q. What strategies optimize bioavailability in pharmacokinetic studies?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.2 (poor solubility) to 2.1 .
  • Prodrug Design : Mask acetyl groups with ester linkages, improving intestinal absorption (e.g., 3-fold increase in Cmax) .

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